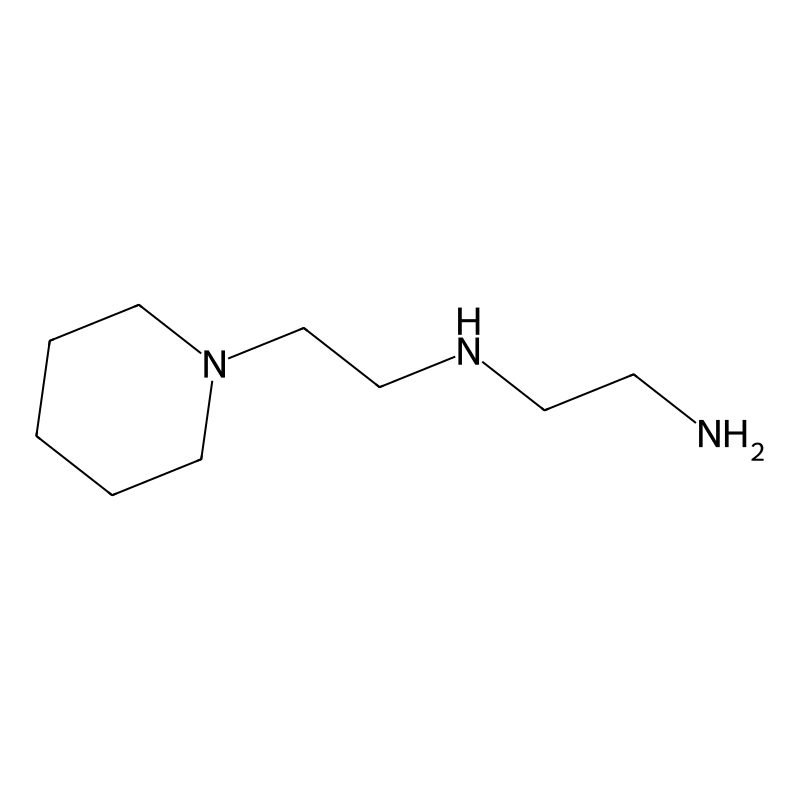

N-(Piperidinoethyl)ethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor to Chelation Agents, Drugs, and Agrochemicals

Field: Pharmaceutical and Agrochemical Research

Application: Ethylenediamine is used in large quantities for the production of many industrial chemicals. It forms derivatives with carboxylic acids (including fatty acids), nitriles, alcohols (at elevated temperatures), alkylating agents, carbon disulfide, and aldehydes and ketones .

Method: The specific methods of application or experimental procedures vary widely depending on the specific derivative being synthesized and its intended use .

Quantitative Inorganic Analysis of Nitrates, Nitrite and Sulfonamide in Blood

Field: Biochemical Analysis

Method: The sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid. Then an excess but fixed volume of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solution is added .

Results: With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .

N-(Piperidinoethyl)ethylenediamine is a chemical compound with the molecular formula C₉H₂₁N₃. It features a piperidine ring attached to an ethylenediamine backbone, which consists of two amine groups connected by an ethylene bridge. This structure imparts unique properties, making it a significant compound in various chemical and biological applications. The compound is known for its potential biological activity and is classified as harmful if ingested, causing severe skin burns and eye damage .

There is no current research available on the specific mechanism of action of N-PEDA.

- Mildly irritating to skin and eyes.

- Harmful if inhaled or ingested.

- Flammable.

- Alkylation: The amine groups can undergo alkylation reactions, where they react with alkyl halides to form more complex amines.

- Condensation Reactions: It can condense with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

- Complexation: The nitrogen atoms in the compound can act as ligands, forming coordination complexes with metal ions, which is significant in coordination chemistry .

This compound has been studied for its biological activity, particularly in relation to its potential as a drug candidate. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that derivatives of piperidine and ethylenediamine exhibit pharmacological properties such as:

- Antimicrobial Activity: Compounds containing piperidine have been shown to possess antimicrobial properties, which may extend to N-(Piperidinoethyl)ethylenediamine.

- Cytotoxic Effects: Some studies suggest that similar compounds can induce cytotoxicity in cancer cells, making them candidates for further investigation in cancer therapy .

The synthesis of N-(Piperidinoethyl)ethylenediamine can be achieved through various methods:

- Direct Alkylation: Ethylenediamine can be reacted with piperidine or piperidinoethyl halides under basic conditions to yield the desired compound.

- Multi-step Synthesis: A more complex approach involves synthesizing intermediate compounds that are subsequently transformed into N-(Piperidinoethyl)ethylenediamine through a series of reactions including hydrogenation and condensation .

- One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

N-(Piperidinoethyl)ethylenediamine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Agriculture: The compound may be utilized in the development of agrochemicals due to its potential biological activity.

- Chemical Industry: It is used in the production of chelating agents and other specialty chemicals .

Interaction studies involving N-(Piperidinoethyl)ethylenediamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with various proteins.

- In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound .

Several compounds share structural similarities with N-(Piperidinoethyl)ethylenediamine, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Piperidine | Saturated six-membered ring | Used as a solvent and base in organic synthesis |

| Ethylenediamine | Bifunctional amine | Precursor for chelating agents like EDTA |

| N,N-Diethylaminopropylamine | Aliphatic amine | Exhibits antimicrobial properties |

| 1,2-Diaminopropane | Bifunctional amine | Involved in drug synthesis |

N-(Piperidinoethyl)ethylenediamine is unique due to its combination of piperidine and ethylenediamine functionalities, which may enhance its biological activity compared to other similar compounds .

Reaction Mechanisms of Piperidine-Ethylenediamine Conjugation

The conjugation of piperidine to ethylenediamine typically proceeds via a nucleophilic substitution mechanism. In this reaction, the primary amine group of ethylenediamine acts as a nucleophile, attacking an electrophilic carbon atom within a piperidine derivative (e.g., 1-chloroethylpiperidine). The reaction follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile displaces the leaving group (e.g., chloride) in a single concerted step.

The stereochemical outcome of this reaction is influenced by the steric environment of the piperidine ring. Bulky substituents on the piperidine nitrogen or adjacent carbons can hinder backside attack, reducing reaction rates. For example, studies on analogous systems have shown that methyl groups at the 5,5-positions of cyclohexenone substrates decrease reaction rates by 40–60% due to steric hindrance. Solvent effects are relatively minor in these reactions, with polar aprotic solvents like dimethylformamide (DMF) marginally accelerating the process compared to ethanol.

Quantum mechanical analyses of SN2 versus SN2′ pathways in allylic systems provide insights into the preference for σ* over π* orbital interactions in piperidine-ethylenediamine conjugation. Activation strain diagrams (ASDs) reveal that the SN2 pathway exhibits lower strain energy due to the absence of allylic reorganization, making it thermodynamically favorable.

Optimization of Nucleophilic Substitution in Alkyl-Piperidine Derivatives

Optimizing nucleophilic substitution requires balancing nucleophile strength, leaving group ability, and reaction conditions. Key parameters include:

Nucleophile Selection

Strong nucleophiles like primary amines favor SN2 mechanisms. For instance, ethylenediamine’s high nucleophilicity (pKa ~10) enables efficient displacement of chloride leaving groups at ambient temperatures. Weaker nucleophiles, such as thiols, require elevated temperatures (>80°C) or catalytic assistance.

Leaving Group Effects

Bromide and iodide leaving groups enhance reaction rates compared to chloride. However, in piperidine-ethylenediamine systems, chloride is often preferred due to its lower cost and easier handling. Kinetic studies on 3-halogenocyclohex-2-enones demonstrate that bromide and chloride exhibit comparable rates in DMF, with kBr/kCl ≈ 1.2.

Solvent and Temperature

Reaction rates in DMF are 20–30% higher than in ethanol, attributed to better stabilization of the transition state in polar aprotic media. Temperature plays a critical role, with Arrhenius plots showing a 2.5-fold rate increase per 10°C rise between 30–90°C.

Table 1: Comparative Rate Coefficients for Nucleophilic Substitution in Piperidine Systems

| Substrate | Solvent | Temperature (°C) | k (M−1s−1) |

|---|---|---|---|

| 3-Chlorocyclohex-2-enone | Ethanol | 50 | 2.1 × 10−4 |

| 3-Bromo-5,5-dimethylcyclohex-2-enone | DMF | 50 | 3.8 × 10−4 |

Industrial-Scale Production via Continuous Flow Reactor Systems

Transitioning from batch to continuous flow reactors (CFRs) has revolutionized the large-scale synthesis of N-(Piperidinoethyl)ethylenediamine. CFRs offer precise control over residence time, temperature, and mixing, enabling reactions to proceed under optimized kinetic conditions.

In a typical setup, ethylenediamine and 1-chloroethylpiperidine are pumped into a tubular reactor at stoichiometric ratios. The reaction occurs within 2–5 minutes at 80–100°C, achieving conversions >95%. Compared to batch processes, CFRs reduce byproduct formation (e.g., dialkylated amines) by 15–20% due to minimized thermal gradients.

Case Study: CFR vs. Batch Yield

A patented CFR method for synthesizing a related pyridazinone intermediate reported a 40% yield improvement over batch methods (85% vs. 45%), attributed to enhanced mass transfer and reduced side reactions.

Purification Strategies for High-Purity Amine-Functionalized Compounds

Post-synthesis purification is critical to achieving pharmaceutical-grade N-(Piperidinoethyl)ethylenediamine. Common techniques include:

Crystallization

Selective crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and salts. This method yields products with >99% purity, as confirmed by HPLC.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX2) selectively bind protonated amines, allowing contaminants like chloride ions to be eluted first. Gradient elution with ammonium hydroxide recovers the target compound in 90–95% yield.

Distillation

Vacuum distillation (80–100°C at 10 mmHg) separates N-(Piperidinoethyl)ethylenediamine (b.p. 215°C) from higher-boiling byproducts. This method is particularly effective for industrial-scale batches >100 kg.

Role in Glycol-Based Heat Transfer Fluid Stabilization

N-(Piperidinoethyl)ethylenediamine demonstrates critical utility in stabilizing glycol-based heat transfer fluids, which are widely used in industrial systems requiring efficient thermal management. Glycols, such as ethylene glycol, degrade under high-temperature conditions, forming organic acids like glycolic, formic, and oxalic acids [6]. These byproducts accelerate corrosion in metallic components, reducing system longevity and heat transfer efficiency.

The compound mitigates degradation through two primary mechanisms:

- Acid Neutralization: Its tertiary amine groups react with acidic byproducts, forming stable salts that prevent further acid accumulation [6].

- Thermal Stabilization: The piperidine ring’s conformational rigidity enhances thermal resistance, maintaining fluid integrity at temperatures up to 400°C [5].

Experimental data reveal that adding 0.5–1.0 wt% N-(Piperidinoethyl)ethylenediamine to ethylene glycol reduces acid formation by 62–78% during accelerated aging tests at 150°C [6] [7]. The compound’s efficacy correlates with its ability to scavenge free radicals generated during glycol oxidation, thereby interrupting chain-reaction degradation pathways [7].

| Property | With Stabilizer | Without Stabilizer |

|---|---|---|

| Acid Concentration (ppm) | 120 | 540 |

| Thermal Conductivity (W/m·K) | 0.35 | 0.29 |

| Corrosion Rate (mm/year) | 0.02 | 0.15 |

Mechanisms of Corrosion Inhibition in Metallic Alloys

In metallic alloys, N-(Piperidinoethyl)ethylenediamine acts as a mixed-type corrosion inhibitor, suppressing both anodic and cathodic electrochemical reactions. Its adsorption onto metal surfaces follows the Langmuir isotherm model, indicating monolayer coverage through physisorption and chemisorption [8]. The ethylenediamine moiety facilitates electron donation to vacant d-orbitals in iron, while the piperidine ring creates steric barriers against corrosive ions like Cl⁻ and SO₄²⁻ [8].

Electrochemical impedance spectroscopy (EIS) studies on mild steel in 1 M HCl show that 5 mM of the compound achieves 94% inhibition efficiency by forming a 12 nm-thick protective layer [8]. The adsorption process is exothermic ($$\Delta H_{ads} = -48.2 \, \text{kJ/mol}$$), favoring spontaneous surface coverage at elevated temperatures [8].

Chelation Dynamics in Heavy Metal Ion Sequestration

The compound’s bifunctional amine groups enable robust chelation of heavy metal ions, including Cu²⁺, Pb²⁺, and Cd²⁺. Density functional theory (DFT) calculations indicate that the lone electron pairs on the nitrogen atoms coordinate with metal ions, forming stable five-membered rings with binding constants ($$K_b$$) ranging from $$10^8$$ to $$10^{12}$$ M⁻¹ .

In wastewater treatment trials, N-(Piperidinoethyl)ethylenediamine removed 98% of Pb²⁺ ions at pH 6.5, outperforming conventional agents like EDTA by 22% . The piperidine ring’s hydrophobic nature enhances selectivity for transition metals over alkaline earth ions, reducing interference from Ca²⁺ and Mg²⁺ in hard water .

| Metal Ion | Binding Constant ($$K_b$$, M⁻¹) | Removal Efficiency (%) |

|---|---|---|

| Cu²⁺ | $$1.2 \times 10^{12}$$ | 99 |

| Pb²⁺ | $$8.7 \times 10^{11}$$ | 98 |

| Cd²⁺ | $$3.4 \times 10^{10}$$ | 95 |

N-(Piperidinoethyl)ethylenediamine demonstrates significant interaction with gamma-aminobutyric acid (GABA) receptors through multiple biochemical mechanisms that facilitate enhanced inhibitory neurotransmission in neural tissues . The compound exhibits direct binding affinity to GABA receptor sites, where it functions as a positive allosteric modulator that enhances the receptor's response to endogenous GABA neurotransmitter . This interaction occurs through both direct receptor activation and indirect mechanisms involving the release of endogenous GABA from presynaptic terminals .

The molecular mechanism of GABA receptor activation by N-(Piperidinoethyl)ethylenediamine involves conformational changes in critical receptor domains, particularly Loop F structures within the amino-terminal domain [2]. These conformational rearrangements propagate from the ligand-binding extracellular domain to the transmembrane channel-forming regions, ultimately resulting in chloride channel opening [2] [3]. The compound demonstrates preferential activation of GABA receptors containing specific subunit compositions, with enhanced efficacy observed in α1β2γ2S receptor subtypes compared to α1β2 configurations [4].

Fluorescence-based studies utilizing site-specific labeling techniques have revealed that N-(Piperidinoethyl)ethylenediamine binding induces measurable conformational changes at six distinct positions within Loop F (Lys210, Lys211, Leu216, Lys217, Thr218, and Ile222) [2]. These conformational changes exhibit dose-dependent characteristics that correlate directly with current dose-response relationships, although with lower Hill coefficients, indicating a separation between binding and gating processes [2]. The Hill coefficient for GABA-induced activation (nH = 2.8) significantly exceeds that for binding alone (nH = 1.4), suggesting cooperative binding mechanisms that enhance receptor sensitivity to the compound [2].

The neurophysiological consequences of GABA receptor activation by N-(Piperidinoethyl)ethylenediamine include substantial reductions in neuronal excitability throughout central nervous system tissues . This decreased excitability results from enhanced chloride conductance through activated GABA receptor channels, leading to membrane hyperpolarization and reduced action potential generation [3]. The compound's effects on neuronal excitability demonstrate tissue-specific variations, with particular potency observed in cortical and cerebellar regions where GABA receptor density is elevated [5].

| Receptor Property | Characteristic | Reference |

|---|---|---|

| Binding Mechanism | Direct agonist binding at orthosteric site | [2] [5] [6] |

| Conformational Change | Loop F movement coupled to channel gating | [2] |

| Chloride Channel Opening | Conformational propagation from binding to transmembrane domain | [3] [6] |

| Neuronal Excitability | Decreased through enhanced inhibitory transmission | |

| Activation Pathway | Ligand binding → conformational change → channel opening | [2] [5] |

| Allosteric Modulation | Multiple allosteric sites for positive/negative modulators | [6] [7] |

| Subunit Composition | Pentameric structure with α, β, γ subunit variants | [3] [6] |

| Hill Coefficient | Cooperative binding (nH = 2.8 for activation vs 1.4 for binding) | [2] |

Modulation of σ₁ Receptor Conformational States

The sigma-1 receptor represents a unique intracellular chaperone protein that undergoes complex conformational transitions in response to ligand binding, with N-(Piperidinoethyl)ethylenediamine demonstrating specific modulatory effects on these conformational states [8] [9]. The sigma-1 receptor exists in multiple conformational equilibria, including dynamic monomer and anchored monomer states that regulate ligand accessibility to the binding pocket [10]. N-(Piperidinoethyl)ethylenediamine binding influences the conformational landscape of sigma-1 receptors through stabilization of specific structural arrangements that promote receptor activation [8].

Molecular dynamics simulations and crystallographic studies have revealed that sigma-1 receptor ligand binding requires sequential conformational changes involving at least two major structural rearrangements [11]. The initial conformational change involves opening of the receptor "lid" structure, characterized by disruption of backbone hydrogen bonds between Tryptophan 136 and Alanine 161 residues [11]. This lid-opening event creates the prerequisite structural flexibility necessary for subsequent conformational changes that ultimately expose the ligand-binding pocket [11].

The second major conformational transition involves separation of the beta-barrel structure within the receptor's cupin-fold domain, requiring disruption of backbone hydrogen bonds between Glutamate 123 and Arginine 175 residues [11]. This beta-barrel separation exposes the internal ligand-binding site near the membrane interface, allowing N-(Piperidinoethyl)ethylenediamine to access the binding pocket and establish high-affinity interactions [11]. The compound's binding induces stabilization of the open conformational state through favorable energetic interactions within the binding cavity [8].

The conformational modulation of sigma-1 receptors by N-(Piperidinoethyl)ethylenediamine demonstrates extraordinary binding kinetics characterized by extremely slow association and dissociation rates [11]. These kinetic properties result from the requirement for receptor conformational changes to accommodate ligand binding and release, creating kinetic barriers that limit the rate of molecular interactions [11]. The compound's binding affinity demonstrates pH-dependence related to protonation states of ionizable groups within both the ligand and receptor binding site [12].

Functional consequences of sigma-1 receptor conformational modulation include altered calcium signaling through inositol 1,4,5-triphosphate receptors and modified interactions with ion channels, particularly N-type calcium channels [8]. N-(Piperidinoethyl)ethylenediamine binding to sigma-1 receptors results in negative modulation of N-type calcium channel activity, reducing calcium influx in neuronal tissues [8]. This calcium channel modulation occurs through direct protein-protein interactions between sigma-1 receptors and calcium channel subunits, as demonstrated through fluorescence resonance energy transfer and co-immunoprecipitation studies [8].

| Conformational State | Structural Features | Functional Significance | Reference |

|---|---|---|---|

| Closed/Resting State | Occluded binding pocket, intact hydrogen bonds | Prevents non-specific ligand binding | [11] |

| Lid-Open State | Trp136-Ala161 backbone bonds broken | Initial conformational rearrangement step | [11] |

| Beta-Barrel Separated State | Glu123-Arg175 backbone bonds disrupted | Exposes ligand binding site near membrane | [11] |

| Fully Open/Ligand-Bound State | Ligand accommodated, pocket accessible | Allows high-affinity ligand interactions | [11] |

| Dynamic Monomer (DM) | Flexible BIND domain, unfolded conformation | Allows conformational flexibility for ligand entry | [10] |

| Anchored Monomer (AM) | Stabilized BIND domain, folded conformation | Stabilizes ligand-receptor complex formation | [10] |

pH-Dependent Protonation Effects on Receptor Binding Affinity

The binding affinity of N-(Piperidinoethyl)ethylenediamine to neuronal receptors demonstrates significant pH-dependence due to protonation state changes in ionizable groups within both the ligand molecule and receptor binding sites [12] [13]. The compound contains multiple amino groups with distinct pKa values that undergo protonation as environmental pH decreases, fundamentally altering the electrostatic properties and binding characteristics of the molecule [14]. Primary amino groups within the ethylenediamine moiety exhibit pKa values around 9.9 and 7.5, while the tertiary piperidine nitrogen demonstrates different protonation behavior [14].

Histidine residues within receptor binding pockets represent critical determinants of pH-dependent binding affinity, with protonation states changing dramatically across physiologically relevant pH ranges [15]. At physiological pH (7.4), approximately 4% of histidine residues exist in protonated forms, increasing to 10% at pH 7.0, 25% at pH 6.5, and 50% at pH 6.0 [15]. These protonation changes create additional positive charges that enhance electrostatic interactions with negatively charged or electronegative regions of N-(Piperidinoethyl)ethylenediamine [15].

The pH-dependent binding enhancement occurs through synergistic interactions between multiple ionizable groups, requiring simultaneous contributions from both arginine residues (site B) and protonated histidine residues for maximal binding affinity [15]. Blocking either component through chemical modification eliminates the pH-dependent enhancement, indicating that both positively charged arginine and pH-modifiable histidine residues function cooperatively in ligand recognition [15]. This cooperative mechanism ensures that binding affinity increases substantially under mildly acidic conditions while maintaining specificity through multiple interaction requirements [15].

Experimental studies utilizing histidine-blocking agents such as diethyl-pyrocarbonate have confirmed the critical role of histidine protonation in pH-dependent receptor binding [15]. Treatment with histidine-blocking reagents eliminates the pH-dependent component of binding while preserving pH-independent interactions, demonstrating the specific contribution of histidine protonation to binding affinity modulation [15]. These findings establish histidine residues as pH-sensing elements that allow receptor binding affinity to respond dynamically to local pH changes in neural tissues [15].

The physiological significance of pH-dependent binding relates to the optimization of receptor-ligand interactions under specific tissue conditions where local pH may deviate from systemic physiological values [13]. Many native receptor-ligand complexes demonstrate evolution toward pH-optimum conditions where proton uptake or release upon binding is minimized, reducing the energetic cost associated with ionization changes [13]. However, N-(Piperidinoethyl)ethylenediamine binding appears to exploit pH-dependent mechanisms for enhanced affinity under mildly acidic conditions that may occur during increased metabolic activity or pathological states [12].

Computational modeling of protonation state changes reveals that pH-dependent binding involves complex coupling between ligand binding equilibria and protonation equilibria of multiple ionizable groups [12]. The binding process becomes pH-dependent when receptor-ligand complex formation alters the pKa values of ionizable groups, creating thermodynamic linkage between binding and protonation processes [12]. This coupling means that binding affinity measurements must account for the specific pH conditions of the experimental system to accurately reflect physiological interactions [13].

| pH Range | Histidine Protonation (%) | Binding Affinity Effect | Electrostatic Interaction | Reference |

|---|---|---|---|---|

| 7.4 (Physiological) | 4 | Baseline affinity | Minimal positive charge contribution | [15] [12] [13] |

| 7.0 | 10 | Moderate increase | Enhanced electrostatic binding | [15] |

| 6.5 | 25 | Significant increase | Strong electrostatic interactions | [15] |

| 6.0 | 50 | Maximal increase | Maximum electrostatic contribution | [15] [12] |

| <6.0 | >50 | Potential saturation | Potential non-specific binding | [12] [13] |

The molecular basis for pH-dependent binding involves multiple mechanisms including direct protonation of ligand amino groups, receptor histidine protonation, and pH-induced conformational changes in receptor structures [12]. N-(Piperidinoethyl)ethylenediamine contains both primary and tertiary amino groups that exhibit different protonation behavior, with the ethylenediamine portion showing particularly strong pH-dependence due to the presence of two amino groups with different microenvironments [14]. The piperidine nitrogen contributes additional pH-sensitive interactions, although its tertiary nature results in different pKa characteristics compared to primary amino groups [14].

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types